molecular formula C9H13N3O4S B1469034 4-Nitro-2-(propylamino)benzenesulfonamide CAS No. 1284863-10-0

4-Nitro-2-(propylamino)benzenesulfonamide

Cat. No.: B1469034
CAS No.: 1284863-10-0
M. Wt: 259.28 g/mol
InChI Key: OYFSZLRULIWKME-UHFFFAOYSA-N
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Description

4-Nitro-2-(propylamino)benzenesulfonamide (PubChem CID: 62144742) is a chemical compound for research and development applications . As a benzenesulfonamide derivative, it belongs to a class of compounds with a broad spectrum of investigated biological activities, making it a scaffold of interest in medicinal chemistry . Benzenesulfonamide cores are frequently explored in pharmaceutical research for designing molecules that interact with various enzyme families and cellular targets . For instance, research into benzenesulfonamide-containing compounds has shown their potential in developing inhibitors for underexploited viral targets, such as the HIV-1 capsid (CA) protein . Other studies highlight benzenesulfonamide derivatives being investigated for roles as PPAR-γ agonists or in exploring antitumor properties . Researchers may utilize this specific nitro- and propylamino-substituted benzenesulfonamide as a key intermediate or building block in synthetic chemistry for constructing more complex molecules, or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in accordance with their institution's laboratory safety practices.

Properties

IUPAC Name

4-nitro-2-(propylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-2-5-11-8-6-7(12(13)14)3-4-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFSZLRULIWKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

A common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with propylamine to form the sulfonamide derivative. This reaction is carried out under controlled conditions to ensure selective substitution without overreaction or side products.

  • Procedure : The sulfonyl chloride is dissolved in an inert solvent (e.g., dichloromethane or ethanol), cooled if necessary, and treated with propylamine in stoichiometric amounts.
  • Reaction conditions : Typically, the mixture is stirred at room temperature or slightly elevated temperatures (20–50 °C) for 1–6 hours.
  • Workup : The reaction mixture is quenched with ice-cold water or dilute acid to precipitate the product, which is then filtered and purified by recrystallization.

This method is analogous to the preparation of related sulfonamide compounds such as 4-nitro-N-phenylbenzenesulfonamide, where aniline is used instead of propylamine.

Nucleophilic Aromatic Substitution for Amino Group Introduction

In cases where the amino group is introduced onto a nitro-substituted aromatic ring, nucleophilic aromatic substitution (S_NAr) is employed. For example:

  • Starting from 4-nitrobenzenesulfonamide, the 2-position can be activated for substitution.
  • Propylamine acts as the nucleophile, displacing a suitable leaving group (often a halogen or activated sulfonyl group) to form the 2-(propylamino) derivative.

This step requires careful control of temperature (0–100 °C, often ambient to moderate heating) and reaction time (1–6 hours) to maximize yield and purity.

Direct Nitration of Sulfonamide Precursors

If the amino-substituted sulfonamide is prepared first, nitration can be performed to introduce the nitro group selectively at the 4-position.

  • Reagents : Classical nitrating agents such as a mixture of nitric acid and sulfuric acid or milder nitration systems like potassium nitrate in sulfuric acid are used.
  • Conditions : The reaction is typically conducted at low temperatures (0–60 °C) to control regioselectivity and avoid over-nitration.
  • Isolation : After nitration, the product is isolated by cooling, filtration, washing, and drying.

A related nitration method was described for polynitro benzimidazole derivatives using potassium nitrate/sulfuric acid systems, which could be adapted for sulfonamide nitration.

Detailed Research Findings and Data

Reaction Yields and Purity

The nucleophilic substitution of sulfonyl chlorides with amines generally proceeds with high yields (70–90%) and good purity after recrystallization. For example, in the synthesis of 4-nitro-N-phenylbenzenesulfonamide, yields above 80% were reported with straightforward purification.

Spectral and Analytical Characterization

  • Infrared Spectroscopy (IR) : Characteristic sulfonamide N-H stretching (~3300 cm⁻¹), nitro group asymmetric and symmetric stretches (~1520 cm⁻¹ and 1340 cm⁻¹), and aromatic C-H bands confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm the target compound.
  • Melting Points : Recrystallized products typically exhibit sharp melting points indicative of purity; for related compounds, melting points range from 200 to 315 °C depending on substitution patterns.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 4-Nitrobenzenesulfonyl chloride + propylamine 20–50 1–6 75–90 Stirring in ethanol or DCM, workup by precipitation
2 Nucleophilic substitution (S_NAr) 0–100 1–6 70–85 Requires activated aromatic ring or leaving group
3 Nitration with KNO₃/H₂SO₄ or HNO₃/H₂SO₄ 0–60 1–4 70–85 Controlled to avoid over-nitration

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(propylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Nitro-2-(propylamino)benzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the development of drugs targeting multiple diseases.

Antiviral Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including this compound, in antiviral drug development. For instance, modifications of the compound have shown promise against HIV-1 by targeting the capsid protein. The introduction of different substituents at specific positions on the benzene ring can enhance binding affinity and antiviral potency, demonstrating the compound's utility in developing new antiviral agents .

Cancer Treatment

The compound is also being explored for its role in synthesizing inhibitors of key cancer pathways. It acts as a precursor for compounds that inhibit Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2), which are critical targets in cancer therapy . These inhibitors are particularly relevant for treating chronic lymphocytic leukemia and other malignancies.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Electrochemical Synthesis

A notable application involves its use in electrochemical synthesis methods. A recent study reported a green electrochemical process that allows for the selective formation of sulfonamide derivatives from nitroarenes using controlled potential electrolysis. This method not only improves yield but also reduces environmental impact compared to traditional synthetic routes .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has potential applications in agriculture as a herbicide or pesticide intermediate. Its sulfonamide structure is similar to other compounds used in crop protection, suggesting it could be developed into effective agricultural chemicals .

Case Studies and Research Findings

Study Focus Findings
Antiviral ActivityModifications of benzenesulfonamide derivatives show enhanced potency against HIV-1 with specific substitutions improving binding affinity.
Cancer InhibitorsThe compound serves as a precursor for BTK, PI3K, and JAK2 inhibitors, relevant for leukemia treatment.
Electrochemical SynthesisA tunable electrochemical method was developed for synthesizing sulfonamide derivatives efficiently and sustainably.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorpropamide (4-Chloro-N-[(propylamino)carbonyl]benzenesulfonamide)

Chlorpropamide, a first-generation sulfonylurea antidiabetic drug, shares structural similarities with 4-nitro-2-(propylamino)benzenesulfonamide but differs in key substituents and functional groups:

Property This compound Chlorpropamide
Substituent at 4-position Nitro (-NO₂) Chloro (-Cl)
Functional Group Propylamino (-NHCH₂CH₂CH₃) Urea linkage (-NHC(O)NHCH₂CH₂CH₃)
Molecular Weight Not Available 276.74 g/mol
Therapeutic Use Not Established Oral hypoglycemic (Type 2 diabetes)
LD₅₀ (Oral, Rats) Not Available 2150 mg/kg

Key Differences:

  • Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, which may reduce basicity and alter solubility compared to the electron-withdrawing chloro group in chlorpropamide .
  • Hydrogen Bonding: Chlorpropamide’s urea moiety enables dual hydrogen bonding (-NH…O=C- and -NH…OH), critical for its interaction with sulfonylurea receptors in pancreatic β-cells .
  • Pharmacokinetics: Chlorpropamide’s urea functional group contributes to its prolonged half-life (24–48 hours), whereas the nitro and propylamino groups in the target compound may lead to faster metabolic clearance.

Other Sulfonamide Derivatives

  • Antimicrobial Activity: Nitro-substituted sulfonamides often exhibit enhanced antimicrobial potency due to increased electrophilicity, but toxicity risks (e.g., methemoglobinemia) may limit therapeutic use.

Research Findings and Data Gaps

  • High-Pressure Behavior: Chlorpropamide undergoes liquid-mediated phase transitions under high pressure, attributed to its hydrogen-bonding network . Similar studies on this compound are absent but could reveal distinct crystallographic properties due to nitro group rigidity.
  • Toxicity Profile: The nitro group is associated with higher cytotoxicity in some sulfonamides, necessitating further LD₅₀ studies for the target compound .

Biological Activity

4-Nitro-2-(propylamino)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S. The compound features a nitro group at the para position of the benzene ring and a propylamino side chain. This structure is critical for its biological activity, particularly as an inhibitor of carbonic anhydrase enzymes.

Carbonic Anhydrase Inhibition

This compound has been shown to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. The inhibition of CA IX is significant for cancer therapy as it plays a role in regulating pH within the tumor microenvironment. Studies indicate that related sulfonamide compounds exhibit low IC50 values against CA IX, demonstrating potent inhibitory activity .

Cytotoxic Effects

Research has demonstrated that this compound induces apoptosis and inhibits cell proliferation in cancer cell lines. Its cytotoxic effects are attributed to its ability to disrupt normal cellular processes through carbonic anhydrase inhibition .

Antimicrobial Properties

The antibacterial activity of this compound has also been evaluated. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Cardiovascular Effects

A study utilizing an isolated rat heart model revealed that certain sulfonamide derivatives, including this compound, can influence perfusion pressure and coronary resistance. The results indicated a decrease in perfusion pressure, suggesting a potential role in cardiovascular modulation .

Inhibition Studies

  • Carbonic Anhydrase IX Inhibition :
    • IC50 values reported for related compounds indicate strong inhibition potential.
    • Molecular docking studies suggest effective binding within the active site of CA IX .
  • Cytotoxicity Assays :
    • Evaluations on various cancer cell lines showed significant reductions in cell viability.
    • Induction of apoptosis was confirmed through morphological changes and biochemical assays .
  • Antibacterial Activity :
    • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
    • Notably, the compound showed potent activity against E. coli and S. aureus with MIC values around 6.67 mg/mL .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed using computational models such as ADME/PK analysis. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics essential for therapeutic application .

Q & A

Q. What are the established synthetic routes for 4-nitro-2-(propylamino)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of nitrobenzenesulfonyl intermediates followed by propylamine substitution. Key steps include controlling temperature (e.g., 0–6°C for nitrobenzenesulfenyl chloride reactions) and using methylene chloride:benzene as a solvent matrix . Optimization can employ statistical experimental design (e.g., factorial or response surface methodologies) to minimize byproducts and maximize purity . Characterization via melting point (mp) analysis (e.g., 178–183°C for analogous sulfonamides) ensures consistency .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically employed to characterize this compound and verify its structural integrity?

  • Methodological Answer :
  • NMR : Analyze proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, propylamine protons at δ 1.0–3.0 ppm) .
  • IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and nitro groups (asymmetric stretching at 1520 cm⁻¹) .
  • MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₃O₄S, expected m/z ≈ 273.05) .

Q. What solvent systems and storage conditions are recommended to maintain the stability of this compound in experimental settings?

  • Methodological Answer : Use anhydrous dimethyl sulfoxide (DMSO) or methylene chloride for dissolution, avoiding protic solvents to prevent hydrolysis. Store at 2–8°C under inert gas (argon/nitrogen) to inhibit nitro-group degradation .

Advanced Research Questions

Q. What computational modeling approaches are effective in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) can model electron density distribution, identifying reactive sites (e.g., nitro-group electrophilicity). Transition state analysis using Gaussian software predicts regioselectivity in propylamine substitutions .

Q. How can contradictory data regarding the biological activity of this compound derivatives be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer : Use 3D-QSAR with CoMFA/CoMSIA to correlate substituent effects (e.g., nitro positioning, alkyl chain length) with bioactivity. Validate via molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., carbonic anhydrase) .

Q. What advanced separation techniques (e.g., HPLC-MS, chiral chromatography) are suitable for analyzing impurities in this compound synthesized via different pathways?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile:water (70:30) for gradient elution. Monitor nitroso byproducts (m/z 255–260) .
  • Chiral Chromatography : Employ cellulose-based columns (e.g., Chiralcel OD-H) to resolve enantiomeric impurities .

Q. How should researchers design multi-parameter optimization experiments to evaluate the catalytic efficiency of novel sulfonamide derivatives in enzyme inhibition studies?

  • Methodological Answer : Apply a Box-Behnken design to vary parameters (pH, temperature, substrate concentration). Use ANOVA to identify significant factors (e.g., pH 7.4 for maximal inhibition of bacterial carbonic anhydrase) .

Q. What quantum chemical calculation methods (DFT, ab initio) are most appropriate for studying the electronic properties of this compound in material science applications?

  • Methodological Answer : DFT with CAM-B3LYP functional and polarizable continuum models (PCM) predicts charge transfer properties for optoelectronic applications. HOMO-LUMO gaps (~4.5 eV) indicate potential as a semiconductor .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitro-2-(propylamino)benzenesulfonamide
Reactant of Route 2
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4-Nitro-2-(propylamino)benzenesulfonamide

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